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Compound of Interest

Compound Name: 4-Methyl-3-phenyl-1H-pyrazole

CAS No.: 13808-62-3

Cat. No.: B3022489

Get Quote

Executive Summary & Chemical Context
4-Methyl-3-phenyl-1H-pyrazole (CAS: 13808-62-3) represents a privileged scaffold in

medicinal chemistry, particularly in the design of p38 MAP kinase inhibitors and non-steroidal

anti-inflammatory drugs (NSAIDs).[1]

The elucidation of this structure presents a specific challenge: tautomeric ambiguity. Unlike N-

alkylated pyrazoles, 1H-pyrazoles exist in a dynamic annular tautomeric equilibrium between

the 3-substituted and 5-substituted forms. Furthermore, synthetic routes (e.g., condensation of

hydrazine with

-alkylated

-diketones) often yield regioisomers (e.g., 3-methyl-4-phenyl vs. 4-methyl-3-phenyl) that share
identical molecular weights and similar polarity.

This guide provides a definitive elucidation workflow, moving from bulk property confirmation to

atomic-level connectivity assignment using advanced NMR techniques and X-ray

crystallography.
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Core Chemical Data
Property Value

IUPAC Name 4-Methyl-3-phenyl-1H-pyrazole

Molecular Formula

Molecular Weight 158.20 g/mol

Exact Mass 158.0844

Key Challenge
Distinguishing the 3-phenyl tautomer from the 5-

phenyl form and differentiating regioisomers.

Elucidation Strategy & Workflow
To ensure scientific integrity, the characterization must follow a subtractive logic: first

establishing the formula, then the functional groups, and finally the rigorous connectivity.
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X-Ray Crystallography
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 Confirmation

Confirmed Structure
4-Methyl-3-phenyl-1H-pyrazole

Click to download full resolution via product page

Figure 1: Step-wise structural elucidation workflow. The 2D NMR step is highlighted as critical

for resolving regio-chemistry.

Tautomerism & Regiochemistry Analysis
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Before interpreting spectra, one must understand the dynamic behavior of the molecule.

The Tautomeric Equilibrium
In solution, 1H-pyrazoles undergo rapid proton exchange between N1 and N2 (annular

tautomerism). For 4-methyl-3-phenyl-1H-pyrazole, the equilibrium exists between:

Tautomer A (3-phenyl): Phenyl at position 3, NH at position 1.

Tautomer B (5-phenyl): Phenyl at position 5, NH at position 1.

Expert Insight: In non-polar solvents or solid state, the 3-phenyl tautomer (Tautomer A) is

thermodynamically favored. The 5-phenyl tautomer suffers from steric repulsion between the

ortho-phenyl protons and the NH group. Therefore, in NMR (especially in DMSO-

), the signals often reflect the time-averaged symmetry or the dominant 3-phenyl species.

Regioisomer Differentiation
Common synthetic routes can produce 3-methyl-4-phenyl-1H-pyrazole as a byproduct.

Target (4-Me-3-Ph): Methyl and Phenyl are ortho to each other.

Isomer (3-Me-4-Ph): Methyl and Phenyl are also ortho to each other.

Differentiation: Requires HMBC correlations to the specific pyrazole carbons (C3 vs C4 vs

C5).

Detailed Spectral Characterization
A. Mass Spectrometry (HRMS)

Method: ESI-TOF or Orbitrap.

Expected Result:

m/z.

Fragmentation Pattern: Look for loss of
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(27 Da) or acetonitrile, characteristic of pyrazoles.

B. Infrared Spectroscopy (FT-IR)
Medium: KBr pellet or ATR.

Diagnostic Bands:

3100–3200 cm⁻¹:

stretching (broad, H-bonded).

1600–1580 cm⁻¹:

and

aromatic skeletal vibrations.

690–750 cm⁻¹: Out-of-plane bending for mono-substituted benzene ring (confirming the

phenyl group).

C. NMR Spectroscopy (The Definitive Proof)
Solvent Selection:DMSO-

is mandatory. In

, the NH proton is often broad or invisible due to exchange, and tautomeric averaging can blur
peaks. DMSO forms strong H-bonds, slowing the exchange and sharpening the NH signal.

1.

H NMR Assignment (400 MHz, DMSO-

)
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Shift (

ppm)
Multiplicity Integral Assignment

Mechanistic
Logic

12.8 - 13.0 Broad s 1H NH

Acidic proton on

pyrazole

nitrogen.

Chemical shift

varies with

concentration (H-

bonding).

7.60 - 7.65 s (or d) 1H H-5

Pyrazole C5-H.

Deshielded by

adjacent N.

Appears as a

singlet if coupling

to Me is weak, or

fine doublet.

7.50 - 7.55 m 2H Ph-o
Phenyl ortho

protons.

7.35 - 7.45 m 3H Ph-m, p

Phenyl

meta/para

protons.

2.20 - 2.25 s 3H CH Methyl group at

C4.

2. Critical 2D NMR Experiments
To prove the methyl is at C4 and Phenyl is at C3 (and not vice versa), perform NOESY and

HMBC.

NOESY (Nuclear Overhauser Effect Spectroscopy):

Observation: Strong NOE correlation between Methyl protons (2.2 ppm) and Phenyl ortho-

protons (7.5 ppm).
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Interpretation: This confirms the Methyl and Phenyl groups are spatially adjacent (ortho

substitution on the pyrazole ring). Note: This rules out 3-methyl-5-phenyl isomers where they

are separated by C4-H, but does not rule out 3-methyl-4-phenyl.

HMBC (Heteronuclear Multiple Bond Correlation):

Target: Long-range coupling from H-5 (pyrazole proton).

Logic:

In 4-Methyl-3-phenyl: The H-5 proton (on C5) will show a strong

coupling to C4 (quaternary, bearing Methyl) and a

coupling to the Methyl carbon. It will not show strong coupling to the quaternary C3
(bearing Phenyl).

In 3-Methyl-4-phenyl: The H-5 proton (on C5) would show coupling to C4 (bearing Phenyl).

HMBC Correlations (Definitive)

Proton H-5
(approx 7.6 ppm) Carbon C-4

(Quaternary, ~110-115 ppm)
2J Coupling

Methyl Carbon
(~10-15 ppm)

3J Coupling
(Weak but diagnostic)

Click to download full resolution via product page

Figure 2: Key HMBC correlations required to assign the substitution pattern.

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: Obtain sharp signals by minimizing tautomeric exchange.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b3022489/docs?utm_src=pdf-body-img#structure-elucidation-of-4-methyl-3-phenyl-1h-pyrazole-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022489?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: 99.9% DMSO-

(with 0.03% TMS).

Procedure:

Weigh 5–10 mg of the solid compound into a clean vial.

Add 0.6 mL of DMSO-

.

Sonicate for 30 seconds to ensure complete dissolution.

Transfer to a high-quality NMR tube (5 mm).

Critical: Run the spectrum at 298 K. If peaks are broad, lower temperature to 273 K to

freeze the tautomeric equilibrium.

Protocol B: X-Ray Crystallography (The "Gold
Standard")
If the compound forms suitable crystals, this provides absolute configuration.

Crystallization: Slow evaporation from Ethanol/Water (9:1) or Toluene.

Expectation: 3-phenyl tautomers often form dimers in the solid state via intermolecular

hydrogen bonds.

Reference: Analogous structures (e.g., 4-methyl-5-phenyl-1H-pyrazol-3-ol) show distinct H-

bond networks that stabilize specific tautomers in the crystal lattice.

References
Tautomerism of 3(5)-Phenylpyrazoles. Alkorta, I., et al. "The Tautomerism of 3(5)-
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Synthesis and Regiochemistry. Martins, M. A. P., et al. "Regiocontrolled Synthesis of 1-

Substituted-3(5)-carboxyalkyl-1H-pyrazoles." Molecules. (Contextual grounding on pyrazole

synthesis).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-methyl-3-phenyl-1H-pyrazole | CAS#:13808-62-3 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Structure Elucidation of 4-Methyl-3-phenyl-1H-pyrazole:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3022489/docs#structure-elucidation-of-4-methyl-3-
phenyl-1h-pyrazole-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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